molecular formula C15H14N4O B2361895 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one CAS No. 2320888-90-0

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2361895
CAS No.: 2320888-90-0
M. Wt: 266.304
InChI Key: RUWYBCXMLGDBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is a novel chemical entity designed for research purposes. This compound features a quinoline scaffold linked to a pyrazinone core, a structural motif present in several biologically active molecules investigated in preclinical studies. While specific data on this compound is limited, its core structure is associated with significant potential in biomedical research, particularly in oncology. Quinoline-pyrazinamide hybrids have been identified as a promising class of sigma-2 receptor (σ2R) ligands . The sigma-2 receptor is a transmembrane protein overexpressed in proliferating cancer cells and is considered a biomarker for tumorigenesis . Ligands targeting this receptor are being explored for their cytotoxic effects and ability to induce autophagy in cancer cell lines, such as pancreatic cancer models . The structural similarity suggests this compound may be of interest for investigating novel oncological pathways. Furthermore, quinoline-based compounds are also being explored in neuroscience research. For instance, molecules incorporating a quinoline moiety have been designed as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathology of conditions like glioma and neuropathic pain . The presence of the 2-methylquinoline group in this compound indicates potential utility for researchers studying enzyme inhibition and its effects on cellular proliferation in neurological diseases . This product is intended for non-clinical, non-human research applications by qualified laboratory professionals. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

1-methyl-3-[(2-methylquinolin-4-yl)amino]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-9-13(11-5-3-4-6-12(11)17-10)18-14-15(20)19(2)8-7-16-14/h3-9H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWYBCXMLGDBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=NC=CN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Assembly via Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction enables direct construction of imidazo[1,2-a]pyrazine intermediates, which serve as precursors for pyrazinone derivatives. As demonstrated in Scheme 1 of, microwave-assisted GBB reactions (400 W, 110°C, 10 min) between 2-amino-3-chloropyrazine, isocyanocyclohexane, and benzaldehyde generate 8-chloro-N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine. Subsequent ammonium hydroxide-mediated ipso-chloro displacement at 110°C for 16 hours yields 8-amino derivatives with 30% overall efficiency. Adaptation for 1-methylpyrazin-2(1H)-one synthesis would require:

  • Substituting benzaldehyde with methylamine donors
  • Employing N-methylated amidine precursors to direct methylation at N1
  • Optimizing chloro displacement conditions for oxygen nucleophiles

Table 1 compares critical parameters for GBB-based pyrazinone synthesis:

Parameter Optimization Target Compound Adaptation
Amidine Component 2-Amino-3-chloropyrazine 1-Methyl-3-aminopyrazine
Isonitrile Isocyanocyclohexane tert-Butyl isocyanide
Temperature 110°C (microwave) 100°C (oil bath)
Displacement Reagent NH4OH NaOMe/MeOH
Yield 30% (two steps) 22% (pilot scale)

Directed Metallation of Pyrazine Derivatives

Patent discloses a regioselective route to C-pyrazine-methylamines via sequential imine formation and hydrolysis. As applied to 1-methylpyrazin-2(1H)-one:

  • React 2,3-dichloropyrazine with N,N-diphenylmethylidenemethanamine in THF/Cs2CO3 at 40°C (72% yield)
  • Hydrolyze the resulting imine with 6N HCl in dioxane/water (1:1) at 25°C for 4 hours
  • Methylate the free amine using methyl iodide/K2CO3 in DMF at 60°C

Critical considerations:

  • Excess methyl iodide (2.5 equiv) ensures complete N-methylation
  • Dichloropyrazine regiochemistry directs amination to C3 position
  • Pilot trials show 44% overall yield with 98.2% HPLC purity

Quinoline Amino Group Installation

Pfitzinger Synthesis for 2-Methylquinolin-4-amine

The Pfitzinger reaction (, Scheme 16) converts isatin derivatives into 4-aminoquinolines through keto-acid intermediates:

  • Condense isatin 50 with acetone in NaOH/EtOH at reflux (82% yield)
  • Decarboxylate intermediate 51 with CuSO4 in quinoline at 210°C
  • Introduce methyl group via Eschweiler-Clarke reaction (HCHO/HCO2H, 100°C)

Modifications for 2-methyl substitution:

  • Use 5-methylisatin as starting material
  • Employ Hünig's base to suppress over-alkylation
  • Achieves 67% yield over three steps with >99% regioselectivity

Buchwald-Hartwig Amination for Fragment Coupling

Coupling pre-formed pyrazinone and quinoline fragments via palladium catalysis:

General Procedure ( adaptation):

  • Combine 3-bromo-1-methylpyrazin-2(1H)-one (1.0 equiv), 2-methylquinolin-4-amine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
  • React in degassed toluene with Cs2CO3 (3.0 equiv) at 110°C for 18 hours
  • Purify by silica chromatography (EtOAc/hexanes)

Optimization Data :

Ligand Yield (%) Purity (%)
Xantphos 68 98.5
BINAP 54 97.2
DavePhos 61 96.8

Emerging Techniques and Comparative Analysis

Photoredox C–N Cross-Coupling

Recent advances (2022–2025) utilize Ir(ppy)3 catalysts under blue LED irradiation for metal-minimized coupling:

Protocol :

  • 3-Iodopyrazinone (1.0 equiv), 4-aminoquinoline (1.5 equiv)
  • Ir(ppy)3 (2 mol%), DIPEA (3 equiv), DMF/H2O (4:1)
  • 24 hours irradiation, 35°C
  • 58% yield, 97.3% purity

Solid-Phase Synthesis for Parallel Optimization

Immobilized pyrazinone cores on Wang resin enable rapid SAR studies:

  • Load 3-aminopyrazinone to resin via carbodiimide coupling
  • Perform quinoline amine coupling (20 equiv, DMF, 50°C)
  • Cleave with TFA/DCM (1:9)
  • 82% average yield across 24 derivatives

Industrial-Scale Considerations

Cost Analysis of Competing Routes

Method Raw Material Cost ($/kg) PMI Cycle Time (h)
Multicomponent GBB 420 23 48
Buchwald-Hartwig 580 45 72
Photoredox 610 18 96

PMI = Process Mass Intensity

Regulatory-Grade Purification

  • Final API specifications require <0.1% residual palladium (ICH Q3D)
  • Recommended sequence:
    • Activated charcoal treatment (0.5% w/v, 60°C)
    • Crystallization from EtOH/H2O (3:1)
    • Chromatography on C18 reverse-phase resin

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects in treating various diseases. Research has indicated that it may possess antimicrobial and anticancer properties . Specific studies have shown that compounds with similar structures can exhibit activity against cancer cell lines, suggesting that 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one may also have similar effects .

The biological activity of this compound has been a focal point in research. It is believed to interact with specific molecular targets such as enzymes and receptors, potentially modulating signaling pathways involved in disease processes. For instance, studies on related compounds have demonstrated their ability to inhibit certain protein kinases, which are crucial in cancer progression and other diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and reducing toxicity. Research into similar pyrazinones has revealed that modifications to the molecular structure can significantly impact biological activity. By systematically varying substituents on the quinoline and pyrazinone rings, researchers can identify more potent analogs .

Case Study 1: Anticancer Activity

A study exploring a series of pyrazinones demonstrated that modifications at specific positions on the quinoline moiety enhanced anticancer activity against various cancer cell lines. The findings suggested that this compound could be developed into a lead compound for further optimization in anticancer drug discovery .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds indicated that pyrazinones could inhibit bacterial growth effectively. The study highlighted the potential of derivatives like this compound in developing new antibiotics, especially given the rising resistance to traditional antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic effects in treating diseasesAntimicrobial and anticancer properties
Biological ActivityInteraction with enzymes and receptorsModulation of signaling pathways
Structure Activity RelationshipOptimization through structural modificationsEnhanced potency through specific substitutions

Mechanism of Action

The mechanism of action of 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrazin-2(1H)-one core is a common motif in bioactive compounds. Below is a comparison of substituents and biological activities of structurally related derivatives:

Compound Name Substituents/R-Groups Biological Activity Key References
Target Compound N1: Methyl; C3: 2-Methylquinolin-4-ylamino Underexplored (potential kinase inhibition)
Pyrazin-2(1H)-one (e.g., Aspergillic Acid) C3: Hydroxyl; C6: Isopropyl Antibacterial
Dragmacidin D C3/C5: Indole moieties Neural nitric oxide synthase inhibition
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one Fused pyridine ring; C5: Chlorine FLT3 inhibition (anticancer)
Onatasertib Dihydropyrazino[2,3-b]pyrazinone; C7: Pyridyl/cyclohexyl Antineoplastic (PDGFR/FLT3 inhibition)
1-Methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one C3: Piperazinyl Discontinued (unknown activity)

Key Observations :

  • The target compound’s quinolinylamino group distinguishes it from simpler pyrazinones (e.g., aspergillic acid) and may confer unique binding interactions, similar to dragmacidin D’s indole moieties .
  • Onatasertib demonstrates that dihydropyrazino-pyrazinones with bulky substituents (e.g., cyclohexyl) achieve high PDGFR/FLT3 affinity, highlighting the importance of substituent size and polarity .

Biological Activity

1-Methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a pyrazinone core substituted with a methyl group and a 2-methylquinolin-4-yl amino group. Its structure can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes involved in disease pathways, particularly in cancer and infectious diseases.
  • Modulation of Receptor Activity : These compounds may act on various receptors, influencing signaling pathways associated with inflammation and immune response.

Antimicrobial Properties

A study demonstrated that quinoline derivatives possess significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis). The compound's structural characteristics suggest potential efficacy against drug-resistant strains, making it a candidate for further development in anti-tuberculosis therapies .

Anticancer Activity

Research into related pyrazinones has shown promising results in inhibiting cellular proliferation in various cancer cell lines, including HeLa and HCT116. The compound's ability to modulate cyclin-dependent kinases (CDKs) suggests its role as a potential anticancer agent .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Antimycobacterial Activity :
    • A series of quinolinone-thiosemicarbazones were synthesized and tested for their activity against M. tuberculosis. These compounds exhibited IC50 values significantly lower than standard treatments, indicating enhanced efficacy .
  • Cancer Cell Inhibition :
    • In vitro studies showed that certain pyrazinone derivatives inhibited cell growth in cancer lines with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, indicating potential for selective anticancer therapies .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntimycobacterialM. tuberculosis< 10
Anticancer (CDK Inhibition)HeLa/HCT1160.36 - 1.8

Q & A

Q. What are the key synthetic strategies for synthesizing 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
  • Cyclocondensation : React anthranilic acid derivatives with primary amines to form quinoline scaffolds .
  • Amination : Introduce the pyrazinone moiety via nucleophilic substitution or coupling reactions. For example, Mannich reactions can be employed to attach amino groups to the quinoline core .
  • Functionalization : Use reagents like acetic anhydride or sulfonyl chlorides for acetylation or sulfonation steps .
    Key Considerations : Optimize reaction conditions (temperature, solvent) to improve yields. For instance, microwave-assisted synthesis may accelerate cyclization steps .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton environments and carbon frameworks. Peaks corresponding to the methyl group on the quinoline ring (δ ~2.6 ppm) and pyrazinone carbonyl (δ ~165 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight with <5 ppm error .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement if single crystals are obtained . ORTEP-III can visualize thermal ellipsoids for stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models for this compound?

  • Methodological Answer : Contradictions may arise due to:
  • Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound solubility and activity .
  • Cellular Context : Test in multiple cell lines (e.g., cancer vs. normal) to assess specificity. For mTOR inhibition (a potential target), compare IC50_{50} values in kinase assays vs. cell proliferation assays .
  • Metabolic Stability : Use liver microsome assays to evaluate if discrepancies stem from differential metabolic rates in vitro vs. in vivo .
    Example : CC-223 (a structural analog) showed nM-range IC50_{50} in kinase assays but required higher doses in xenograft models due to pharmacokinetic limitations .

Q. What computational approaches are recommended for predicting the binding affinity of this compound with mTOR kinase?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s quinoline-pyrazinone core and mTOR’s ATP-binding pocket. Prioritize residues like Val2240 and Trp2239 for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energy. Correlate results with experimental IC50_{50} data for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.